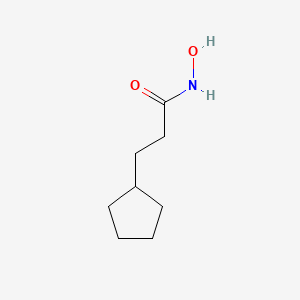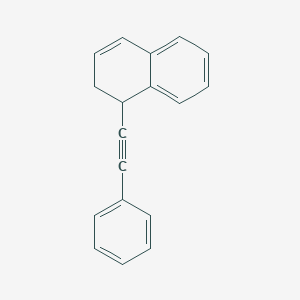
1-(Phenylethynyl)-1,2-dihydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Phenylethynyl)-1,2-dihydronaphthalene is an organic compound characterized by the presence of a phenylethynyl group attached to a dihydronaphthalene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Phenylethynyl)-1,2-dihydronaphthalene typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl halide and a terminal alkyne. For this compound, the reaction involves the coupling of 1-bromo-1,2-dihydronaphthalene with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Sonogashira coupling reaction is scalable and can be adapted for industrial synthesis. The reaction conditions, such as temperature, solvent, and catalyst loading, can be optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Phenylethynyl)-1,2-dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products:
Oxidation: Formation of phenylethynyl ketones or quinones.
Reduction: Formation of phenylethynyl alkenes or alkanes.
Substitution: Introduction of halogens, nitro groups, or other substituents on the phenyl ring.
Scientific Research Applications
1-(Phenylethynyl)-1,2-dihydronaphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and materials science.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials and nanotechnology
Mechanism of Action
The mechanism of action of 1-(Phenylethynyl)-1,2-dihydronaphthalene involves its interaction with molecular targets through its phenylethynyl group. This group can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions. These interactions can influence the compound’s binding affinity and specificity towards various biological targets .
Comparison with Similar Compounds
2,5-Bis(phenylethynyl)thiophene: Similar structure with thiophene instead of naphthalene.
2-(Phenylethynyl)-1,10-phenanthroline: Contains a phenanthroline backbone instead of naphthalene
Uniqueness: 1-(Phenylethynyl)-1,2-dihydronaphthalene is unique due to its dihydronaphthalene backbone, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in materials science and organic synthesis.
Properties
CAS No. |
193745-72-1 |
|---|---|
Molecular Formula |
C18H14 |
Molecular Weight |
230.3 g/mol |
IUPAC Name |
1-(2-phenylethynyl)-1,2-dihydronaphthalene |
InChI |
InChI=1S/C18H14/c1-2-7-15(8-3-1)13-14-17-11-6-10-16-9-4-5-12-18(16)17/h1-10,12,17H,11H2 |
InChI Key |
IQOINHOYPJTURM-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=CC=CC=C2C1C#CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-pyridin-3-yl-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B12577523.png)
![Acetamide, N-[4-(10H-phenothiazin-10-yl)butyl]-](/img/structure/B12577536.png)
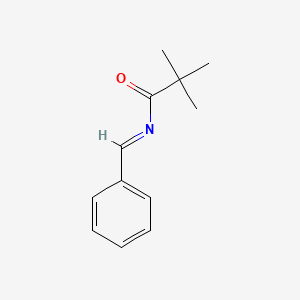
![[(1-Methylcycloprop-2-en-1-yl)methoxy]benzene](/img/structure/B12577546.png)
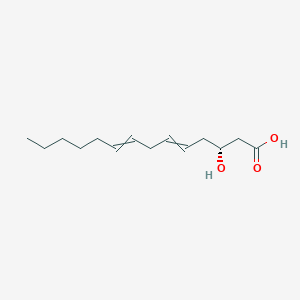
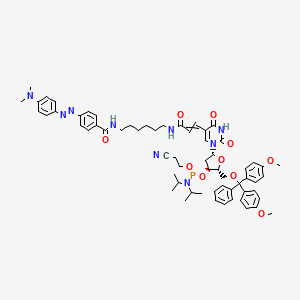
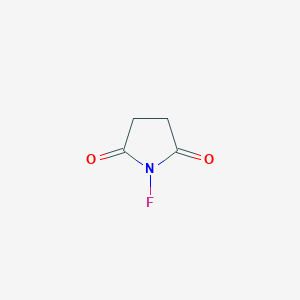
![Trimethoxy[3-(propane-2-sulfonyl)propyl]silane](/img/structure/B12577560.png)

![3-Anilino-5H-[1,2,4]triazino[5,6-b]indol-5-ol](/img/structure/B12577568.png)
![8-{[tert-Butyl(diphenyl)silyl]oxy}oct-4-en-1-ol](/img/structure/B12577573.png)
![Benzoyl chloride, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-](/img/structure/B12577578.png)
![3-tert-Butyl-3'-hexyl-5,5'-dimethyl[1,1'-biphenyl]-2,2'-diol](/img/structure/B12577583.png)
